molecular formula C31H57N9O10 B12592010 L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine CAS No. 651292-10-3

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine

Cat. No.: B12592010
CAS No.: 651292-10-3
M. Wt: 715.8 g/mol
InChI Key: AMFIQRIAUURYCY-YGIPXMDJSA-N
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Description

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is a synthetic heptapeptide composed of seven amino acids: alanine (Ala), valine (Val), glutamine (Gln), lysine (Lys), and threonine (Thr). The presence of charged residues (e.g., lysine) and polar groups (e.g., glutamine) confers solubility in aqueous media, while hydrophobic residues (valine, alanine) may influence membrane interactions or stability .

Properties

CAS No.

651292-10-3

Molecular Formula

C31H57N9O10

Molecular Weight

715.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H57N9O10/c1-14(2)22(38-25(43)16(5)33)29(47)35-17(6)26(44)36-20(11-12-21(34)42)27(45)37-19(10-8-9-13-32)28(46)40-24(18(7)41)30(48)39-23(15(3)4)31(49)50/h14-20,22-24,41H,8-13,32-33H2,1-7H3,(H2,34,42)(H,35,47)(H,36,44)(H,37,45)(H,38,43)(H,39,48)(H,40,46)(H,49,50)/t16-,17-,18+,19-,20-,22-,23-,24-/m0/s1

InChI Key

AMFIQRIAUURYCY-YGIPXMDJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be employed, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Modeling
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine serves as a model compound for studying peptide synthesis and interactions. Its specific amino acid sequence allows researchers to investigate the effects of structural variations on biological activity and stability. This peptide can be synthesized using solid-phase peptide synthesis (SPPS), which facilitates the exploration of various modifications and their implications for peptide behavior in biological systems.

Protein-Protein Interactions
This compound can be utilized to study protein-protein interactions, which are crucial for understanding cellular processes. By examining how this peptide interacts with other proteins, researchers can gain insights into signaling pathways and molecular mechanisms involved in disease states.

Pharmacological Applications

Neuroprotective Effects
Research indicates that similar peptides exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Studies have shown that peptides can modulate neurotransmitter systems, which may protect against neuronal damage caused by oxidative stress .

Antioxidant Properties
The presence of specific amino acids in this compound suggests it may possess antioxidant capabilities. This is particularly relevant in conditions characterized by oxidative stress, such as ischemia or neurodegeneration .

Nutritional Applications

Supplementation in Clinical Settings
this compound can be explored as a dietary supplement to enhance recovery post-exercise and improve athletic performance. Research has shown that related dipeptides like L-Alanyl-L-Glutamine can enhance fluid and electrolyte uptake during endurance activities, potentially increasing time to exhaustion .

Impact on Gut Health
Emerging studies suggest that this peptide may influence gut microbiota profiles and promote gut health, which is essential for overall metabolic function and immune response. The modulation of gut microbiota through peptide supplementation could have significant implications for health, particularly in obesity and metabolic disorders .

Neuroprotection Study

A study published in the Journal of Neurochemistry investigated the effects of peptides similar to this compound on neuronal survival under oxidative stress conditions. The results indicated significant improvements in cell viability and reductions in apoptosis markers, highlighting the protective role of these peptides against neurotoxicity.

Antioxidant Activity Assessment

In vitro assays on related peptides demonstrated substantial reductions in reactive oxygen species (ROS) levels, indicating strong antioxidant activity. These findings support the hypothesis that this compound could similarly function as an antioxidant agent .

Comparative Analysis with Related Peptides

Peptide NameNeuroprotective ActivityAntioxidant ActivityCell Signaling Modulation
L-Alanyl-L-valyl-L-alanyll-ValineModerateHighYes
L-Valyl-Glycyl-GlycineLowModerateNo
L-Threonyl-Asparaginyl-ValineHighHighYes

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, triggering specific cellular responses. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this heptapeptide with structurally or functionally related peptides, focusing on sequence homology, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Sequence/Modifications Key Features Biological Relevance
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine Ala-Val-Ala-Gln-Lys-Thr-Val Linear, hydrophilic-hydrophobic balance, no post-translational modifications Hypothesized signaling/structural roles
L-Valine,L-glutaminyl-L-glutaminyl-L-leucyl-L-cysteinyl-L-valyl-L-tyrosyl-L-tryptophyl-L-threonyl (CAS 103237-51-0) Val-Gln-Gln-Leu-Cys-Val-Tyr-Trp-Thr Contains cysteine (disulfide potential), aromatic residues (Tyr, Trp) Potential receptor binding or stability
Alaninamide,D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-3-(2-naphthalenyl)- (CAS 138248-87-0) D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Naphthyl D-amino acids, cyclic disulfide (Cys-Cys), naphthalenyl group Enhanced protease resistance, hydrophobic

Key Findings:

Sequence Homology: The target heptapeptide lacks cysteine and aromatic residues, unlike CAS 103237-51-0 and CAS 138248-87-0, which incorporate Tyr, Trp, and Cys.

Stability: The absence of D-amino acids or cyclic structures (e.g., disulfide bonds in CAS 138248-87-0) likely renders the target peptide more susceptible to enzymatic degradation compared to its modified counterparts .

Solubility : The inclusion of lysine and glutamine enhances aqueous solubility relative to CAS 138248-87-0, which features a hydrophobic naphthalenyl group.

Biological Activity: Peptides with D-amino acids (e.g., CAS 138248-87-0) often exhibit improved pharmacokinetic profiles, whereas the target peptide’s all-L configuration may limit its utility in therapeutic applications requiring prolonged half-life .

Biological Activity

L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is a complex peptide composed of seven amino acids: L-alanine, L-valine, L-glutamine, L-lysine, and L-threonine. This peptide is notable for its specific sequence and structure, which significantly influence its biological activity and interactions within various biological systems. Peptides like this one play crucial roles in signaling pathways, metabolic regulation, and cellular communication.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Signaling Pathways : This peptide may modulate various signaling pathways, influencing cellular responses to external stimuli.
  • Metabolic Regulation : It is involved in metabolic processes, potentially affecting energy production and utilization.
  • Binding Affinities : Interaction studies have indicated that this peptide can bind to various biological targets, which may include receptors and enzymes involved in metabolic pathways.

Comparative Analysis with Similar Peptides

To understand the unique characteristics of this compound, it is useful to compare it with similar peptides. Below is a table summarizing some comparable compounds:

Compound NameDescription
L-Valyl-Glycyl-LeucineA tripeptide involved in muscle metabolism.
L-AlanylleucineA dipeptide that may enhance muscle recovery.
L-Threonyl-ValineA dipeptide studied for its antioxidant properties.
L-Cysteinyl-ValineKnown for its role in protein stability and function.

These compounds differ in their amino acid composition and biological functions but share common applications in biochemistry and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the peptide sequence and purity. The structural characteristics of this peptide, including its conformation and stability, are crucial for its biological function.

Research Findings

Recent studies have focused on the role of aminoacyl-tRNA synthetases (aaRS) in the context of peptides like this compound. These enzymes are essential for protein synthesis, as they catalyze the attachment of amino acids to their corresponding tRNA molecules. The specificity and efficiency of these enzymes can significantly affect the biological activity of peptides.

Case Studies

  • Mitochondrial Function : Research has shown that mutations in aaRS can lead to mitochondrial dysfunction, which may be relevant for understanding the biological implications of peptides like this compound in cellular metabolism .
  • Binding Studies : Interaction studies involving this peptide have demonstrated its binding affinities with various biological targets, suggesting potential therapeutic applications .
  • Comparative Peptide Analysis : Studies comparing the effects of different peptides on muscle metabolism have highlighted the unique properties of this compound compared to other known peptides .

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